An In-depth Technical Guide to Methyl 5-bromo-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to Methyl 5-bromo-1H-pyrrole-2-carboxylate
CAS Number: 934-07-6
This technical guide provides a comprehensive overview of Methyl 5-bromo-1H-pyrrole-2-carboxylate, a halogenated pyrrole (B145914) derivative. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. It details the physicochemical properties, synthesis protocols, and safety information for this compound. While this molecule is a valuable synthetic intermediate, its specific biological activities and mechanisms of action are not extensively documented in publicly available literature. Therefore, this guide also provides a general context for the biological significance of the broader class of pyrrole-containing molecules.
Chemical and Physical Properties
Methyl 5-bromo-1H-pyrrole-2-carboxylate is a white to off-white solid.[1] Its chemical structure features a pyrrole ring brominated at the 5-position with a methyl carboxylate group at the 2-position. This arrangement of functional groups makes it a versatile building block in organic synthesis. The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 934-07-6 | [2][3][4] |
| Molecular Formula | C₆H₆BrNO₂ | [2][3][4] |
| Molecular Weight | 204.02 g/mol | [3][5] |
| Melting Point | 101-103 °C | ChemicalBook |
| Boiling Point (Predicted) | 290.5 ± 20.0 °C | ChemicalBook |
| Density (Predicted) | 1.674 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 14.18 ± 0.50 | [3] |
| Appearance | White to off-white solid | [1] |
| InChI Key | ZYBOXSDTMZRWBC-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)c1ccc(Br)[nH]1 | [2] |
Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate
The synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate can be achieved through the bromination of Methyl 1H-pyrrole-2-carboxylate. A general laboratory-scale protocol is detailed below.
Experimental Protocol: Bromination of Methyl 1H-pyrrole-2-carboxylate
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
N-Bromosuccinimide (NBS)
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Tetrahydrofuran (B95107) (THF), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Ethyl acetate (B1210297)
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Petroleum ether
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Silica (B1680970) gel for column chromatography
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Methyl 1H-pyrrole-2-carboxylate (10 g, 80 mmol) in a solvent mixture of 800 mL of tetrahydrofuran (THF) and 400 mL of methanol (MeOH).[1]
-
Cool the reaction mixture to 0 °C using an ice bath.[1]
-
While maintaining the temperature at 0 °C, add N-bromosuccinimide (NBS; 15 g, 84 mmol) portion-wise over a period of 1.5 hours.[1]
-
After the addition of NBS is complete, continue to stir the reaction mixture at 0 °C for an additional 2 hours.[1]
-
Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvents.[1]
-
Purify the resulting crude product by silica gel column chromatography, using an eluent of 2% ethyl acetate in petroleum ether.[1]
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield Methyl 5-bromo-1H-pyrrole-2-carboxylate as a white solid.[1] The reported yield for this procedure is approximately 26%.[1]
Safety Information
Methyl 5-bromo-1H-pyrrole-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
GHS Hazard Statements:
-
H315: Causes skin irritation.[5]
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H319: Causes serious eye irritation.[5]
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H335: May cause respiratory irritation.[5]
Biological and Pharmacological Context
While specific biological targets and signaling pathway interactions for Methyl 5-bromo-1H-pyrrole-2-carboxylate are not well-defined in the available literature, the pyrrole scaffold is a prominent feature in numerous biologically active compounds.[6] Derivatives of pyrrole have been extensively investigated and developed for a wide range of therapeutic applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[6][7]
The presence of a bromine atom and a methyl carboxylate group on the pyrrole ring of Methyl 5-bromo-1H-pyrrole-2-carboxylate makes it a key intermediate for the synthesis of more complex molecules with potential biological activities.[2] For instance, the carboxylic acid derivative, 5-bromo-1H-pyrrole-2-carboxylic acid, has been explored as a building block for novel antibacterial and anticancer agents.[8] Furthermore, various pyrrole derivatives have been shown to exhibit their therapeutic effects through mechanisms such as enzyme inhibition and disruption of cellular processes.
Given its structural features, Methyl 5-bromo-1H-pyrrole-2-carboxylate serves as a valuable starting material for the generation of compound libraries for high-throughput screening to identify novel bioactive molecules.
Conclusion
Methyl 5-bromo-1H-pyrrole-2-carboxylate is a readily synthesizable chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for the creation of diverse molecular libraries makes it a valuable tool for identifying novel therapeutic agents. While its own biological profile is not extensively characterized, the well-established importance of the pyrrole moiety in medicinal chemistry suggests that derivatives of this compound are promising candidates for future research and development efforts. This guide provides foundational information to support the use of Methyl 5-bromo-1H-pyrrole-2-carboxylate in a research and development setting.
References
- 1. methyl 5-bromo-1H-pyrrole-2-carboxylate | 934-07-6 [chemicalbook.com]
- 2. CAS 934-07-6: Methyl 5-bromo-1H-pyrrole-2-carboxylate [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. methyl 5-bromo-1H-pyrrole-2-carboxylate 95% | CAS: 934-07-6 | AChemBlock [achemblock.com]
- 5. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 5-Bromo-1H-pyrrole-2-carboxylic acid | 28383-57-5 [smolecule.com]
